Sodium 4-(trifluoromethyl)benzoate
Overview
Description
Sodium 4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C8H4F3NaO2. It is a sodium salt derivative of 4-(trifluoromethyl)benzoic acid, characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the sodium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale neutralization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Sodium 4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 4-(trifluoromethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and enzymes. The trifluoromethyl group can also influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Sodium trifluoroacetate
- Sodium trifluoromethanesulfinate
- Trifluoromethyltrimethylsilane
Comparison: Sodium 4-(trifluoromethyl)benzoate is unique due to its specific structure, which combines the trifluoromethyl group with a benzoate moiety. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, compared to other trifluoromethyl-containing compounds .
Properties
CAS No. |
25832-58-0 |
---|---|
Molecular Formula |
C8H5F3NaO2 |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
sodium;4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13); |
InChI Key |
OUQJNNNNEGBRCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na] |
25832-58-0 | |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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